molecular formula C13H25ClN2O2 B2987594 Tert-butyl (4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate;hydrochloride CAS No. 2490344-78-8

Tert-butyl (4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate;hydrochloride

Cat. No.: B2987594
CAS No.: 2490344-78-8
M. Wt: 276.81
InChI Key: PGKLZISVNAKRIK-ACMTZBLWSA-N
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Description

Tert-butyl (4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate;hydrochloride is a bicyclic amine derivative featuring a partially hydrogenated 1,6-naphthyridine core. The compound is characterized by a tert-butyl carbamate group at position 6 and a hydrochloride counterion, which enhances its stability and solubility for pharmaceutical applications. Its stereochemistry (4aS,8aS) defines the spatial arrangement of the octahydro scaffold, influencing its biological activity and synthetic utility. The compound is primarily utilized as an intermediate in the synthesis of bioactive molecules, including kinase inhibitors and central nervous system-targeting drugs . Suppliers such as Island Pyrochemical Industries (US) and Hubei Shinrezing Pharmaceutical Technology Co., Ltd. (China) highlight its commercial availability, though detailed physicochemical or pharmacological data remain scarce in public domains .

Properties

IUPAC Name

tert-butyl (4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-4-7-14-11;/h10-11,14H,4-9H2,1-3H3;1H/t10-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKLZISVNAKRIK-ACMTZBLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@H](C1)CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate;hydrochloride typically involves multi-step organic reactions. Starting from simple precursors, the synthesis can include steps such as cyclization, reduction, and esterification. The reaction conditions often require controlled temperatures, pH adjustments, and the use of catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using optimized synthetic routes that maximize yield and minimize waste. This often involves continuous flow reactors, which provide better control over reaction parameters and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate;hydrochloride undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce new functional groups or to modify existing ones, often using oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions can be employed to convert the compound into more saturated forms, commonly using reagents like hydrogen gas in the presence of palladium catalysts.

  • Substitution: Nucleophilic or electrophilic substitution reactions allow for the replacement of certain groups within the molecule, making use of reagents like alkyl halides or acids.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Hydrogen gas with palladium, lithium aluminum hydride.

  • Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Scientific Research Applications

Tert-butyl (4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate;hydrochloride finds applications in a variety of scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules for research and development.

  • Biology: The compound's structure-activity relationship (SAR) is studied to understand its interactions with biological macromolecules, such as enzymes and receptors.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

  • Industry: Used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The compound’s mechanism of action involves its interaction with specific molecular targets, often through binding to active sites or altering the conformation of biological macromolecules. This interaction can modulate biochemical pathways, leading to observable biological effects. For instance, binding to an enzyme's active site may inhibit its activity, thereby affecting a downstream biological process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two structurally related derivatives, emphasizing differences in stereochemistry, substituents, and physicochemical properties.

Stereochemical and Structural Differences

  • Target Compound : The (4aS,8aS) stereochemistry creates a rigid, fused bicyclic system. The tert-butyl carbamate at position 6 and the hydrochloride salt contribute to its polarity and crystallinity.

Substituent and Hydrogenation State Variations

  • Tert-Butyl 2-Chloro-4-Methyl-7,8-Dihydro-1,6-Naphthyridine-6(5H)-Carboxylate (CAS 1421254-01-4): Substituents: Contains a chlorine atom at position 2 and a methyl group at position 4, which may enhance electrophilic reactivity or steric hindrance compared to the unsubstituted target compound. Hydrogenation: The 7,8-dihydro structure (vs. Physicochemical Properties:
  • Molecular Formula: C₁₄H₁₉ClN₂O₂
  • Molar Mass: 282.77 g/mol
  • Boiling Point: 395.0 ± 42.0 °C
  • Storage: Stable at room temperature .

Comparative Data Table

Property Target Compound 4aR,8aS Diastereomer 2-Chloro-4-Methyl Derivative
Molecular Formula Not explicitly reported Likely similar C₁₄H₁₉ClN₂O₂
Molar Mass (g/mol) ~280–300 (estimated) ~280–300 (estimated) 282.77
Key Substituents Tert-butyl carbamate (position 6) Tert-butyl carbamate (position 1) 2-Chloro, 4-methyl
Hydrogenation State Octahydro Octahydro 7,8-Dihydro
Boiling Point Not available Not available 395.0 ± 42.0 °C
Storage Conditions Likely refrigerated (HCl salt) Not specified Room temperature

Research Implications

  • The target compound’s fully saturated octahydro structure may improve metabolic stability compared to the 7,8-dihydro derivative, which retains partial unsaturation .
  • The positional isomerism (carbamate at 1 vs. 6) could influence intermolecular interactions in catalytic or receptor-binding contexts .

Biological Activity

Tert-butyl (4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate;hydrochloride is a synthetic compound belonging to the naphthyridine family. Its unique structure and potential biological activities make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₃H₁₈N₂O₂ and a molecular weight of approximately 276.81 g/mol . The structural characteristics contribute to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against Plasmodium falciparum, the causative agent of malaria. These compounds acted as dual inhibitors targeting both the phosphatidylinositol-4-kinase β (PI4K) and the hemozoin formation pathway . The specific activity of tert-butyl (4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine has not been directly reported but can be inferred from similar naphthyridine derivatives.

Inhibition Mechanisms

The mechanism of action for naphthyridine derivatives often involves enzyme inhibition. For instance, studies show that modifications at specific positions on the naphthyridine core can enhance selectivity and potency against target enzymes while minimizing off-target effects . The compound's ability to inhibit key enzymes in pathogens suggests potential therapeutic applications in treating infectious diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthyridine compounds. Research indicates that substituents at specific positions significantly influence their pharmacological profiles. For example:

  • Position 2 and 8 : Modifications here have shown improved activity against Plasmodium species while reducing toxicity .
  • Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and bioavailability .

In Vivo Efficacy

In vivo studies involving related naphthyridine compounds have demonstrated promising results in animal models. For instance:

  • A representative compound from a similar series showed an 80% reduction in parasitemia in humanized mice infected with Plasmodium falciparum .
  • Another study highlighted a compound's efficacy against visceral leishmaniasis in mouse models but noted challenges related to glucuronidation affecting its bioavailability .

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